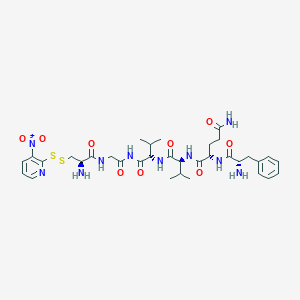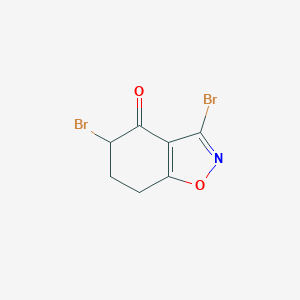
3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one, also known as DBDO, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. DBDO is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.95 g/mol.
Mécanisme D'action
The mechanism of action of 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one involves the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells and bacteria. 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death. 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one has also been found to inhibit the activity of bacterial DNA gyrase, an enzyme that is essential for bacterial DNA replication. Inhibition of this enzyme leads to bacterial cell death.
Effets Biochimiques Et Physiologiques
3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one induces apoptosis, a programmed cell death process, in cancer cells. 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In vivo studies have shown that 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one exhibits antitumor activity in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one is also readily available and relatively inexpensive, which makes it an attractive compound for research. However, one limitation of using 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are many potential future directions for research on 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one. One area of interest is the development of 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one-based drugs for the treatment of cancer and bacterial infections. Another area of interest is the use of 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one as a fluorescent probe for the detection of biomolecules such as DNA and proteins. Additionally, 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one could be used as a building block for the synthesis of new materials with unique properties. Further research is needed to fully explore the potential applications of 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one can be achieved through various methods, including the reaction of 2-amino-4,5-dibromobenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 2-amino-4,5-dibromobenzoic acid with phosgene in the presence of a base such as triethylamine. These methods have been successfully used to synthesize 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one with high yields and purity.
Applications De Recherche Scientifique
3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one has been extensively studied for its potential applications in various fields of scientific research. In medicine, 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
Numéro CAS |
139163-12-5 |
|---|---|
Nom du produit |
3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one |
Formule moléculaire |
C7H5Br2NO2 |
Poids moléculaire |
294.93 g/mol |
Nom IUPAC |
3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one |
InChI |
InChI=1S/C7H5Br2NO2/c8-3-1-2-4-5(6(3)11)7(9)10-12-4/h3H,1-2H2 |
Clé InChI |
QMGAVAMITASBBR-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=O)C1Br)C(=NO2)Br |
SMILES canonique |
C1CC2=C(C(=O)C1Br)C(=NO2)Br |
Synonymes |
3,5-DHBAO 3,5-dibromo-6,7-dihydro-1,2-benzisoxazol-4-(5H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



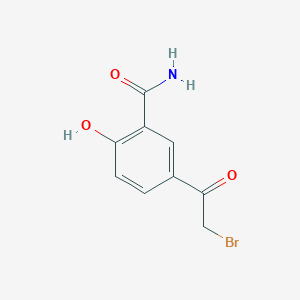
![1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol](/img/structure/B144634.png)
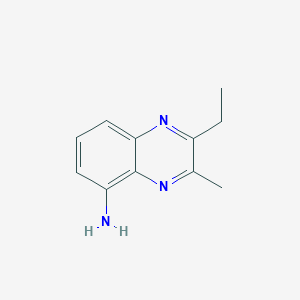


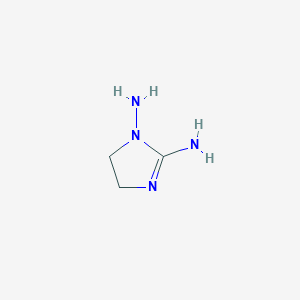
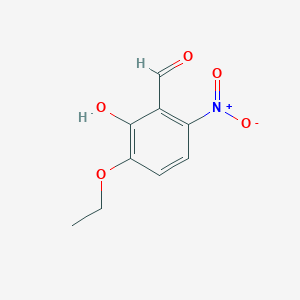
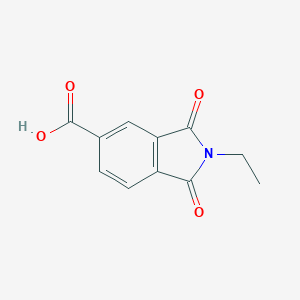
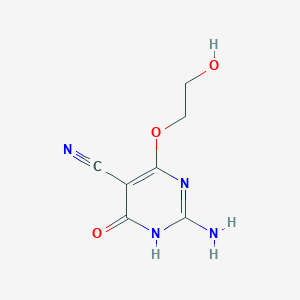
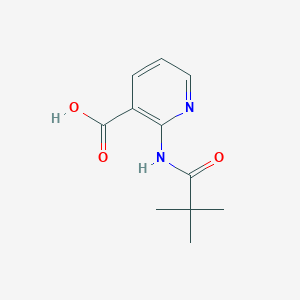
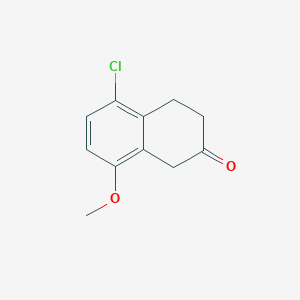
![(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B144666.png)
